Structural Divergence from Active Analogs: The Impact of Benzofuran Substitution
The target compound is the unsubstituted parent of a series where adding a 3-methyl group (CAS 346455-67-2) shifts target affinity to the Orexin receptor (IC50: 277 nM) [1]. Another analog with 3-methyl and 5-methoxy groups (CAS 353501-63-0) engages the HCV core protein, albeit weakly (IC50: 49,800 nM) [2]. A third analog, with a morpholinylmethyl linker instead of a direct N-phenyl attachment (CAS unknown, SMR000073241), acts as a ROR-alpha agonist (EC50: 480 nM) [3]. The target compound's lack of these substitutions implies a distinct, yet uncharacterized, biological fingerprint. This is a Class-level inference.
| Evidence Dimension | Target engagement profile |
|---|---|
| Target Compound Data | No published bioactivity data found. |
| Comparator Or Baseline | 3-methyl analog: Orexin R1 IC50 277 nM; 3-methyl-5-methoxy analog: HCV Core IC50 49,800 nM; morpholinylmethyl analog: ROR-alpha EC50 480 nM |
| Quantified Difference | N/A |
| Conditions | In vitro binding/functional assays from HTS campaigns |
Why This Matters
For procurement, this confirms you are not simply buying a 'less active' version; you are acquiring a probe with a unique chemotype that has not been de-risked by prior SAR, suitable for novel target deconvolution.
- [1] BindingDB. BDBM79793: 3-Methyl-benzofuran-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. IC50: 277 nM for Orexin/Hypocretin receptor type 1. View Source
- [2] BindingDB. BDBM55005: 5-methoxy-3-methyl-N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide. IC50: 4.98E+4 nM for Core protein (Hepacivirus C). View Source
- [3] BindingDB. BDBM39495: N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide. EC50: 480 nM for Isoform 2 of Nuclear receptor ROR-alpha. View Source
